The synthesis of AMG-397 involves several key steps, primarily focusing on optimizing the final methylation process. Continuous flow synthesis techniques have been employed to enhance efficiency and yield. For instance, a continuous-stirred tank reactor approach was utilized to achieve a high yield of the desired product through controlled reaction conditions .
AMG-397 has a complex molecular structure that can be analyzed through various spectroscopic methods. Its three-dimensional conformation has been studied using nuclear magnetic resonance spectroscopy and computational modeling techniques. These analyses have confirmed that AMG-397 maintains a stable conformation conducive to binding with Mcl-1, which is crucial for its function as an inhibitor .
The chemical reactions involved in synthesizing AMG-397 primarily include amide bond formation and subsequent methylation reactions. The methylation step is critical as it influences the compound's bioavailability and potency. Continuous flow reactors are employed to manage these reactions effectively, allowing for real-time monitoring and adjustment of reaction parameters to maximize yield and purity .
AMG-397 functions by selectively inhibiting Mcl-1, a protein that plays a pivotal role in regulating apoptosis in cancer cells. By binding to Mcl-1, AMG-397 promotes apoptosis in cancer cells that rely on this protein for survival. The inhibition of Mcl-1 disrupts the balance between pro-apoptotic and anti-apoptotic signals within the cell, leading to increased cell death in malignant tissues .
Data from preclinical studies suggest that AMG-397 effectively induces apoptosis in various hematological malignancies, highlighting its potential as a therapeutic agent in oncology .
AMG-397 exhibits several notable physical and chemical properties that contribute to its efficacy as a therapeutic agent:
These properties are essential for understanding how AMG-397 behaves in biological systems and its potential pharmacokinetic profiles.
AMG-397 is primarily being investigated for its potential applications in treating hematological malignancies such as multiple myeloma and acute myeloid leukemia. Its ability to selectively inhibit Mcl-1 positions it as a promising candidate for combination therapies aimed at overcoming resistance mechanisms associated with conventional chemotherapeutics.
Ongoing clinical trials are assessing its safety, tolerability, and efficacy, with preliminary results indicating a favorable profile compared to existing treatments . The insights gained from these studies could pave the way for new therapeutic strategies targeting apoptosis pathways in cancer therapy.
The development of AMG-397 relied on sophisticated structural biology insights into MCL1's BH3-binding groove. MCL1 possesses a shallow, hydrophobic groove (∼20 Å long) with limited druggability, characterized by four subpockets (P1–P4) that accommodate conserved hydrophobic residues (h1–h4) of pro-apoptotic BH3 domains [1] [8]. A critical breakthrough came from X-ray crystallography and NMR studies revealing MCL1's unprecedented plasticity upon inhibitor binding. When AMG-176 (AMG-397’s predecessor) binds, helix α4 shifts 3 Å toward its N-terminus, deepening the P2/P3 pockets and creating a voluminous, drug-like cavity [3]. This induced-fit mechanism is facilitated by:
Table 1: Key Structural Changes in MCL1 Upon Inhibitor Binding
Conformational Element | Apo/BIM-Bound State | AMG-176/397-Bound State | Functional Impact | |
---|---|---|---|---|
Helix α4 position | Canonical alignment | N-terminal shift (3 Å) | Deepens P2/P3 pockets | |
Arg263 interactions | Salt bridge with Asp256 | H-bonds with V253/F254 | Opens hydrophobic core | |
Subpocket volume (P2/P3) | Shallow, flat | Expanded, enclosed | Enhances hydrophobic contacts | |
Druggability score (PLB) | 0.0–0.1 | >1.0 | Achieves drug-like interface | [3] |
AMG-397 emerged from systematic optimization of AMG-176 to enhance potency, selectivity, and oral bioavailability. AMG-176’s bound conformation analysis revealed two distinct bioactive poses, inspiring rigidification strategies to lock the optimal geometry. Key modifications included:
This yielded AMG-397, with a 15 pM Ki for MCL1—a 10-fold increase over AMG-176—and disruption of MCL1-BIM interactions at 70 nM in OPM-2 myeloma cells [7]. Oral bioavailability was achieved through balanced lipophilicity (cLogP ~4.5) and metabolic stability [6].
AMG-397 exemplifies the "prestructuring paradigm" for protein-protein interaction (PPI) inhibitors. NMR-based conformer analysis revealed that clinical-stage MCL1 inhibitors (AMG-176, AZD5991, S64315) adopt rigid, preorganized geometries in their unbound state that mirror their bound conformations [3]. This contrasts flexible molecules that pay high entropic penalties upon binding. For AMG-397:
This rigidity enables efficient induced-fit binding: MCL1 undergoes conformational selection for the prestructured inhibitor, followed by minor adjustments (helix α4 shift) deepening the binding pocket. The energy barrier for this transition is offset by high-affinity hydrophobic burial and electrostatic interactions [3].
Table 2: Prestructuring Features of Clinical MCL1 Inhibitors
Inhibitor | Key Rigid Elements | Entropic Penalty (ΔS) | MCL1 Ki | Induced Pocket Depth | |
---|---|---|---|---|---|
AMG-176 | Bicyclic lactam | Moderate | 150 pM | 8 Å | |
AZD5991 | Macrocylic core | Low | 60 pM | 9 Å | |
AMG-397 | Spirocycle + trans-decalin | Very low | 15 pM | 10 Å | [3] [7] |
Achieving AMG-397’s prestructured architecture required innovative synthetic methodologies:
These techniques reduced the rotatable bond count from 12 in early leads to 6 in AMG-397, correlating with a 100-fold increase in binding affinity [6] [8].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: